![molecular formula C17H22BrNO2 B133180 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester CAS No. 156143-26-9](/img/structure/B133180.png)
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, also known as tropacine, is a synthetic compound that has been widely used in scientific research. This molecule is a bicyclic ester that contains a tropane ring, which is a common structural motif found in many naturally occurring alkaloids. Tropacine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester involves its binding to muscarinic acetylcholine receptors. Tropacine is a competitive antagonist of these receptors, meaning that it binds to the receptor site and blocks the action of acetylcholine, the natural ligand of these receptors. By blocking the action of acetylcholine, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester can modulate the activity of the central nervous system and affect various physiological processes.
生化学的および生理学的効果
Tropacine has been shown to have various biochemical and physiological effects on the central nervous system. One of the most significant effects of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its ability to block the action of acetylcholine on muscarinic receptors. This can lead to changes in the activity of the central nervous system, including alterations in learning and memory, movement control, and autonomic nervous system regulation. Tropacine has also been shown to have analgesic properties, meaning that it can reduce pain perception.
実験室実験の利点と制限
Tropacine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its high potency and selectivity for muscarinic receptors. This makes it an ideal tool for studying the molecular mechanisms underlying the activity of these receptors. However, the high potency of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester can also be a limitation, as it can lead to nonspecific effects and toxicity at high concentrations. Another limitation of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester. One area of research is the development of new 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the use of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester as a tool for studying the molecular mechanisms underlying other physiological processes, such as inflammation and cancer. Additionally, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester may have potential applications in the development of new therapeutics for various diseases, including neurological disorders and pain management.
Conclusion:
In conclusion, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, or 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, is a synthetic compound that has been widely studied for its potential applications in various areas of scientific research. Tropacine has been shown to bind to muscarinic acetylcholine receptors and modulate the activity of the central nervous system. While 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester has several advantages for use in laboratory experiments, such as its high potency and selectivity, it also has limitations, such as its limited solubility. Future research directions for 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester include the development of new derivatives with improved pharmacological properties and the exploration of its potential applications in the development of new therapeutics.
科学的研究の応用
Tropacine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research involving 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its use as a tool for studying the central nervous system. Tropacine has been shown to bind to muscarinic acetylcholine receptors, which are involved in many physiological processes, including learning and memory, movement control, and autonomic nervous system regulation. By studying the interaction between 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester and muscarinic receptors, researchers can gain insights into the molecular mechanisms underlying these processes.
特性
CAS番号 |
156143-26-9 |
|---|---|
製品名 |
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester |
分子式 |
C17H22BrNO2 |
分子量 |
352.3 g/mol |
IUPAC名 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3 |
InChIキー |
GHDWIFTUSXQYGK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
正規SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
同義語 |
N-methyltropan-3-yl 2-(4-bromophenyl)propionate N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer NMT-3-BPP PG 9 cpd PG-9 cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



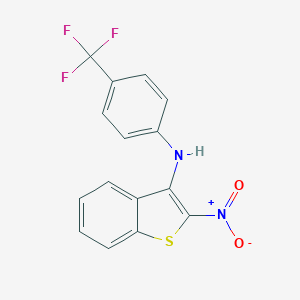
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
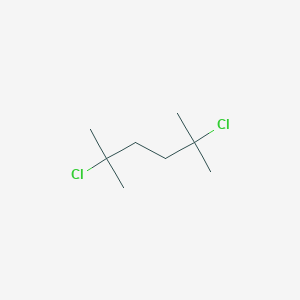
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
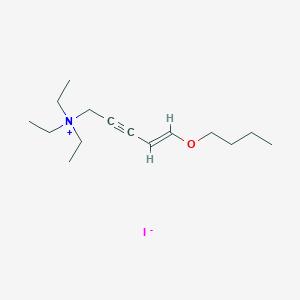
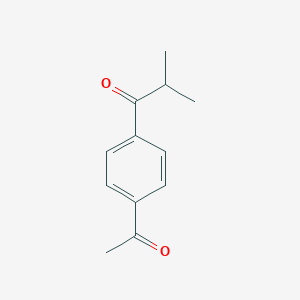
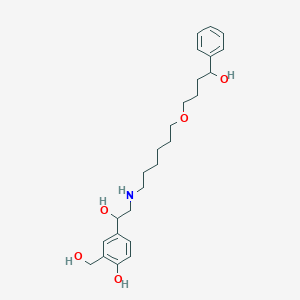
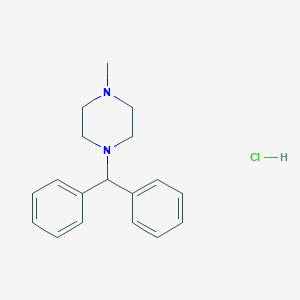
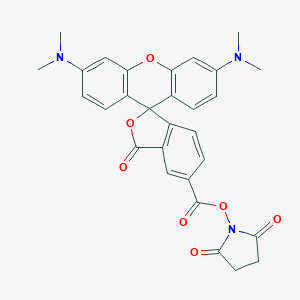
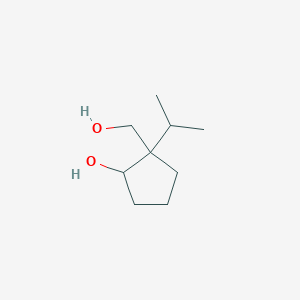
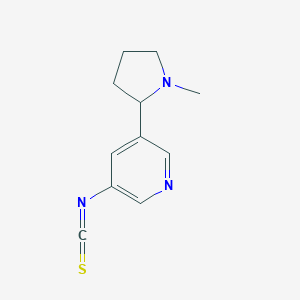
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
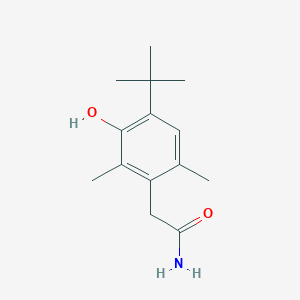
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)